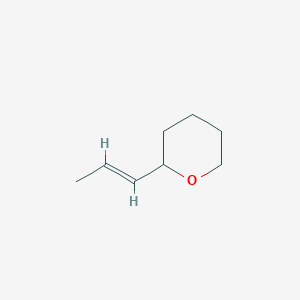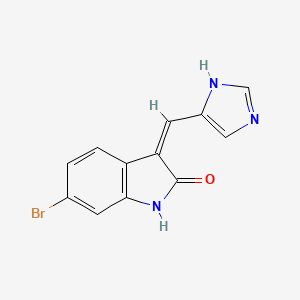
3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the imidazole ring and the bromine atom in the structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one typically involves the condensation of 6-bromoindolin-2-one with an imidazole derivative. One common method is the Knoevenagel condensation reaction, where 6-bromoindolin-2-one is reacted with 1H-imidazole-5-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the structure makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of the enzyme, inhibiting its activity and disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
3-((1H-Imidazol-5-yl)methylene)-5-methoxyindolin-2-one: Similar structure but with a methoxy group instead of a bromine atom.
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: Contains an imidazole ring and exhibits similar biological activities.
Uniqueness
The presence of the bromine atom in 3-((1H-Imidazol-5-yl)methylene)-6-bromoindolin-2-one imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H8BrN3O |
|---|---|
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
(3Z)-6-bromo-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C12H8BrN3O/c13-7-1-2-9-10(4-8-5-14-6-15-8)12(17)16-11(9)3-7/h1-6H,(H,14,15)(H,16,17)/b10-4- |
Clave InChI |
GPYLFDWSJZVQHO-WMZJFQQLSA-N |
SMILES isomérico |
C1=CC\2=C(C=C1Br)NC(=O)/C2=C\C3=CN=CN3 |
SMILES canónico |
C1=CC2=C(C=C1Br)NC(=O)C2=CC3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13113130.png)


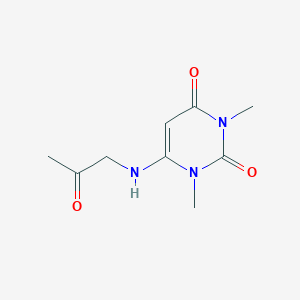
![tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13113166.png)
![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)
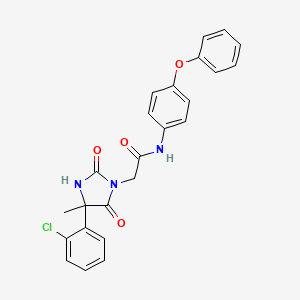

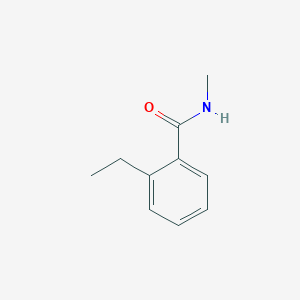
![5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt](/img/structure/B13113196.png)
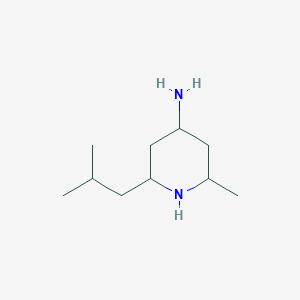
![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)
